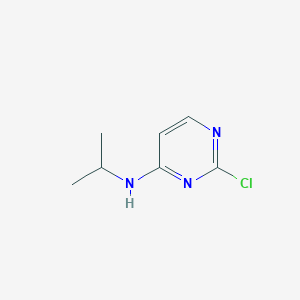

2-Chloro-N-isopropyl-4-pyrimidinamine

Beschreibung

BenchChem offers high-quality 2-Chloro-N-isopropyl-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-isopropyl-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFNDXISRKPGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604641 | |

| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-72-9 | |

| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-isopropyl-4-pyrimidinamine: A Key Intermediate in Medicinal Chemistry

Foreword

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, from nucleic acids to a vast array of therapeutic agents.[1] Its inherent electronic properties and the ability to be strategically functionalized make it a privileged structure in drug discovery. Within this class of heterocycles, 2-Chloro-N-isopropyl-4-pyrimidinamine (CAS No. 71406-72-9) has emerged as a critical building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthetic protocol, its reactivity profile, and its applications, with a focus on the underlying scientific principles that govern its utility.

Compound Profile: Identity and Physicochemical Properties

2-Chloro-N-isopropyl-4-pyrimidinamine is a substituted pyrimidine characterized by a chlorine atom at the 2-position and an isopropylamino group at the 4-position of the heterocyclic ring.[2] This specific arrangement of substituents imparts a unique reactivity profile that is central to its application in chemical synthesis.

Chemical Structure and Identifiers

-

IUPAC Name: 2-chloro-N-propan-2-ylpyrimidin-4-amine[2]

-

CAS Number: 71406-72-9[2]

-

Molecular Formula: C₇H₁₀ClN₃[2]

-

Molecular Weight: 171.63 g/mol [2]

-

Canonical SMILES: CC(C)NC1=NC(=NC=C1)Cl[2]

-

InChI Key: LTFNDXISRKPGHC-UHFFFAOYSA-N[2]

Physicochemical Data

A summary of the key computed physicochemical properties of 2-Chloro-N-isopropyl-4-pyrimidinamine is presented in the table below. These parameters are crucial for understanding its behavior in various solvent systems and its potential for oral bioavailability, as predicted by Lipinski's rule of five.

| Property | Value | Source |

| Molecular Weight | 171.63 g/mol | [2] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine: A Guided Protocol

The synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine is most effectively achieved through the regioselective nucleophilic aromatic substitution (SₙAr) of 2,4-dichloropyrimidine with isopropylamine. The rationale behind this strategy lies in the differential reactivity of the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more activated towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines, especially when reacting with primary or secondary amines.[3][4]

Retrosynthetic Analysis

The retrosynthetic approach for 2-Chloro-N-isopropyl-4-pyrimidinamine logically disconnects the C4-N bond, identifying 2,4-dichloropyrimidine and isopropylamine as the readily available starting materials.

Caption: Retrosynthetic analysis of 2-Chloro-N-isopropyl-4-pyrimidinamine.

Detailed Experimental Protocol

This protocol is based on established principles of SₙAr reactions on dichloropyrimidines.

Reaction Scheme:

Caption: Synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine via SₙAr.

Materials and Reagents:

-

2,4-Dichloropyrimidine

-

Isopropylamine

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Isopropanol (or other suitable solvent such as acetonitrile or THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add N,N-diisopropylethylamine (1.1 eq).

-

Slowly add isopropylamine (1.05 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford pure 2-Chloro-N-isopropyl-4-pyrimidinamine.

Causality in Experimental Choices:

-

Solvent: Isopropanol is a good choice as it readily dissolves the reactants and is relatively high-boiling, allowing for elevated reaction temperatures.

-

Base: A non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the isopropylamine as a nucleophile.

-

Stoichiometry: A slight excess of the amine and base can help drive the reaction to completion. However, a large excess of the amine should be avoided to minimize the potential for disubstitution.

-

Temperature: Heating is necessary to overcome the activation energy of the SₙAr reaction.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Chloro-N-isopropyl-4-pyrimidinamine stems from the reactivity of the remaining chlorine atom at the C2 position. This chlorine can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution at the C2 Position

The C2 chlorine is less reactive than the C4 chlorine in the starting 2,4-dichloropyrimidine. However, it can still undergo SₙAr reactions, typically under more forcing conditions or with more potent nucleophiles. This sequential reactivity is a key advantage in the synthesis of complex molecules.

Caption: General SₙAr reaction at the C2 position.

This reactivity is widely exploited in the synthesis of kinase inhibitors, where a second amine is often introduced at the C2 position to form a 2,4-diaminopyrimidine core. This core structure is a known hinge-binding motif in many kinase inhibitors.[5]

Applications in Drug Discovery and Development

The 2,4-disubstituted pyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors developed for the treatment of cancer and other diseases. The isopropylamino group at the C4 position can provide beneficial interactions within the ATP-binding pocket of kinases, while the substituent introduced at the C2 position can be tailored to achieve desired potency and selectivity.

Role as a Kinase Inhibitor Scaffold

Kinase inhibitors often function by competing with ATP for binding to the kinase's active site. The 2,4-diaminopyrimidine core can mimic the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region.[5] For example, derivatives of 2-Chloro-N-isopropyl-4-pyrimidinamine have been investigated as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key targets in non-small cell lung cancer.[5]

Caption: Role of the 2,4-diaminopyrimidine scaffold in kinase inhibition.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized 2-Chloro-N-isopropyl-4-pyrimidinamine. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and the pyrimidine ring protons. The chemical shifts and coupling patterns provide definitive structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A typical method would involve a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid for improved peak shape.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom.

Safety and Handling

Conclusion

2-Chloro-N-isopropyl-4-pyrimidinamine is a valuable and versatile intermediate in medicinal chemistry. Its synthesis via a regioselective SₙAr reaction is a reliable and scalable process. The differential reactivity of its two chlorine atoms in the precursor, 2,4-dichloropyrimidine, allows for sequential functionalization, making it an ideal scaffold for the construction of complex molecular architectures, particularly for the development of targeted kinase inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for its effective application in drug discovery and development programs.

References

-

Chen, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-N-isopropyl-4-pyrimidinamine. National Center for Biotechnology Information. Available at: [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Available at: [Link]

- Regioselective preparation of substituted pyrimidines. (2012). Google Patents.

-

Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (n.d.). ResearchGate. Available at: [Link]

-

Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

-

Synthesis, characterization and biological evaluation of substituted pyrimidines. (2021). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (2022). PubMed. Available at: [Link]

-

The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2013). PubMed. Available at: [Link]

- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents.

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry. Available at: [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2019). MDPI. Available at: [Link]

- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (n.d.). Google Patents.

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). National Institutes of Health. Available at: [Link]

Sources

- 1. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Chloro-N-isopropyl-4-pyrimidinamine | C7H10ClN3 | CID 20284970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. rsc.org [rsc.org]

- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 2-Chloro-N-isopropyl-4-pyrimidinamine: Physicochemical Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-isopropyl-4-pyrimidinamine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including kinase inhibitors, owing to its ability to form key hydrogen bond interactions with protein targets.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Chloro-N-isopropyl-4-pyrimidinamine, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Structure

-

IUPAC Name: 2-chloro-N-propan-2-ylpyrimidin-4-amine[1]

-

CAS Number: 71406-72-9[1]

-

Molecular Formula: C₇H₁₀ClN₃[1]

-

Molecular Weight: 171.63 g/mol [1]

-

Chemical Structure:

Figure 1: 2D structure of 2-Chloro-N-isopropyl-4-pyrimidinamine.

Physicochemical Properties

| Property | Value (Computed) | Data Source |

| Molecular Weight | 171.63 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: The XLogP3 value of 2.3 suggests that 2-Chloro-N-isopropyl-4-pyrimidinamine has a moderate degree of lipophilicity, which is often a desirable characteristic for oral drug candidates, as it can facilitate cell membrane permeability.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the following standard experimental protocols are recommended for the precise determination of the key physicochemical properties of 2-Chloro-N-isopropyl-4-pyrimidinamine.

The melting point is a critical indicator of a compound's purity.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

For non-solid compounds, the boiling point is a key physical constant.

Protocol: Microscale Boiling Point Determination

-

Sample Preparation: A small amount of the liquid is placed in a micro test tube.

-

Apparatus: A capillary tube, sealed at one end, is inverted and placed into the liquid. The assembly is attached to a thermometer.

-

Procedure: The apparatus is heated in a suitable bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube upon cooling.

Solubility in various solvents is crucial for formulation and for understanding a compound's behavior in biological fluids.

Protocol: Shake-Flask Method (following OECD Guideline 105)

-

Equilibrium: A supersaturated solution of the compound in the solvent of interest (e.g., water, ethanol, DMSO) is prepared.

-

Agitation: The solution is agitated at a constant temperature until equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method (following OECD Guideline 107)

-

Phase Preparation: n-Octanol and water are mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously until equilibrium is reached.

-

Phase Separation: The octanol and aqueous layers are separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Reactivity

2-Chloro-N-isopropyl-4-pyrimidinamine can be synthesized through a nucleophilic aromatic substitution reaction on a suitable dichloropyrimidine precursor. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Plausible Synthetic Route

A common and efficient method for the synthesis of 2-chloro-4-substituted pyrimidines involves the reaction of a 2,4-dichloropyrimidine with an appropriate amine.

Figure 2: General synthetic scheme for 2-Chloro-N-isopropyl-4-pyrimidinamine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., tetrahydrofuran, ethanol), add a base (e.g., triethylamine, diisopropylethylamine) to act as a proton scavenger.

-

Nucleophilic Addition: Cool the reaction mixture in an ice bath and add isopropylamine dropwise. The more reactive chlorine at the 4-position is preferentially displaced by the amine.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-Chloro-N-isopropyl-4-pyrimidinamine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like THF or a protic solvent like ethanol is chosen to dissolve the reactants and facilitate the reaction.

-

Base: The addition of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.

-

Temperature: The reaction is often carried out at low temperatures to control the exothermicity and improve the selectivity of the substitution at the C4 position.

Potential Applications in Drug Discovery

The 2-chloro-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The chlorine atom at the 2-position serves as a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.

Kinase Inhibition

Numerous kinase inhibitors are based on the pyrimidine core. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of the adenine moiety of ATP. The substituents at the 2- and 4-positions can then be modified to target specific pockets within the active site, thereby conferring selectivity for a particular kinase.

While there is no specific data on the biological activity of 2-Chloro-N-isopropyl-4-pyrimidinamine, its structural similarity to known kinase inhibitors suggests its potential as a starting point for the development of novel inhibitors for various kinase targets, such as:

-

Epidermal Growth Factor Receptor (EGFR): A compound with a similar 2-chloro-4-anilinopyrimidine core has been identified as a potent ALK/EGFR dual kinase inhibitor.[2]

-

Src/Abl Kinases: Substituted 2-aminopyrimidinylthiazoles have been developed as dual Src/Abl kinase inhibitors.[3]

Figure 3: Conceptual diagram of 2-Chloro-N-isopropyl-4-pyrimidinamine as a kinase inhibitor scaffold.

Conclusion

2-Chloro-N-isopropyl-4-pyrimidinamine is a molecule with significant potential in the field of drug discovery. Its physicochemical properties, while not yet fully characterized experimentally, suggest a favorable profile for a drug candidate. The synthetic route is straightforward, and the 2-chloropyrimidine core provides a versatile platform for the development of new therapeutics, particularly kinase inhibitors. Further investigation into the experimental physicochemical properties and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

PubChem. 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-N-isopropyl-4-pyrimidinamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloropyrimidine. National Center for Biotechnology Information. [Link]

-

Experiment (1) determination of melting points. (2021). [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals. [Link]

- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.

-

Melting Points. Chemistry LibreTexts. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine. (2013).

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

-

Melting point determination. [Link]

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(5), 535-545.

-

2-Chloropyrimidin-4-amine. ResearchGate. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

- Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. (2023). Molecules, 28(11), 4529.

-

OECD Test Guideline 425. National Toxicology Program. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2014).

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Molbase. [Link]

-

Melting point determination. [Link]

-

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. ResearchGate. [Link]

-

OECD Chemical Testing Guidelines 2025 Updated. Auxilife. [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

-

LogP/D. Cambridge MedChem Consulting. [Link]

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2015). Journal of Taibah University for Science, 9(4), 488-496.

-

Determination of melting and boiling points. [Link]

-

PubChem. 2-Chloro-N-isopropyl-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1968). Journal of the Chemical Society C: Organic, 1515-1519.

-

PubChem. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine. National Center for Biotechnology Information. [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

-

PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2014). Molecules, 19(9), 14599-14619.

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Filo. [Link]

-

OECD Guidelines for the Testing of Chemicals. ResearchGate. [Link]

-

OECD guidelines for testing of chemicals. Taylor & Francis. [Link]

Sources

- 1. 2-Chloro-N-isopropyl-4-pyrimidinamine | C7H10ClN3 | CID 20284970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-N-isopropyl-4-pyrimidinamine

This guide provides a comprehensive technical overview of 2-Chloro-N-isopropyl-4-pyrimidinamine, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its molecular characteristics, synthesis, and applications.

Introduction and Significance

2-Chloro-N-isopropyl-4-pyrimidinamine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases, vitamins, and numerous pharmaceuticals.[1] The strategic placement of a reactive chlorine atom at the 2-position and an isopropylamino group at the 4-position makes this compound a versatile building block for the synthesis of more complex molecules.[2]

The chlorine atom serves as a key functional handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This reactivity is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs.[2] Pyrimidine derivatives, in general, are integral to the development of a wide range of therapeutic agents, including anticancer drugs, painkillers, and agrochemicals.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-N-isopropyl-4-pyrimidinamine is characterized by a pyrimidine ring substituted with a chloro group at the C2 position and an N-isopropylamino group at the C4 position.

Molecular Structure Diagram

Caption: 2D structure of 2-Chloro-N-isopropyl-4-pyrimidinamine.

Physicochemical Data

The key physicochemical properties of 2-Chloro-N-isopropyl-4-pyrimidinamine are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃ | [4] |

| Molecular Weight | 171.63 g/mol | [4] |

| IUPAC Name | 2-chloro-N-propan-2-ylpyrimidin-4-amine | [4] |

| CAS Number | 71406-72-9 | [4] |

| Canonical SMILES | CC(C)NC1=NC(=NC=C1)Cl | [4] |

| InChI | InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11) | [4] |

| InChIKey | LTFNDXISRKPGHC-UHFFFAOYSA-N | [4] |

Synthesis and Reaction Mechanisms

The synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine can be approached through several established methods for constructing substituted pyrimidines. A common strategy involves the initial formation of a di-substituted pyrimidine followed by selective functionalization.

Proposed Synthetic Workflow

A plausible synthetic route starts from a readily available pyrimidine precursor, such as 2,4-dichloropyrimidine. This approach leverages the differential reactivity of the two chlorine atoms.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 4. 2-Chloro-N-isopropyl-4-pyrimidinamine | C7H10ClN3 | CID 20284970 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Executive Summary: The molecular formula C7H10ClN3 represents a variety of isomeric structures, among which substituted pyrimidines are of significant interest to the pharmaceutical and agrochemical industries. This guide focuses on a specific isomer, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine , a molecule with potential applications in drug discovery due to its pyrimidine core, a scaffold known for a wide range of biological activities. This document provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route, methods for its characterization, and a discussion of its potential applications in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential utility of novel heterocyclic compounds.

Introduction to Substituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and several approved drugs. The versatility of the pyrimidine core allows for functionalization at multiple positions, leading to a diverse range of pharmacological profiles.[1][2] Substituted pyrimidines are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][2]

The presence of a chlorine atom, as in the case of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The amino group at the 4-position is a common feature in many biologically active pyrimidines, often playing a crucial role in the molecule's interaction with its biological target.

Chemical Identity and Properties of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

IUPAC Name: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine Molecular Formula: C7H10ClN3 Molecular Weight: 171.63 g/mol CAS Number: 502141-81-3

Structural Information

The chemical structure of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine features a central pyrimidine ring substituted with a chlorine atom at the 2-position, an ethylamino group at the 4-position, and a methyl group at the 6-position.

Chemical Structure of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Caption: 2D structure of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.

Physicochemical Properties (Predicted)

| Property | Value |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 171.056327 |

| Monoisotopic Mass | 171.056327 |

| Topological Polar Surface Area | 38.3 Ų |

| Heavy Atom Count | 11 |

Data sourced from PubChemLite.

Synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Proposed Synthetic Pathway

The synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,4-dichloro-6-methylpyrimidine is selectively replaced by an ethylamino group. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position.

Synthetic Scheme

Caption: Proposed synthesis of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,4-dichloro-6-methylpyrimidine

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2M in THF)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Ethanol (or another suitable solvent like Tetrahydrofuran)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in ethanol.

-

Addition of Reagents: Add triethylamine (1.1 eq) to the solution. Then, add ethylamine (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for a period of 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.

Characterization

The structure of the synthesized 2-chloro-N-ethyl-6-methylpyrimidin-4-amine should be confirmed using a combination of spectroscopic methods.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

-

Predicted [M+H]+: 172.0640

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), the methyl group on the pyrimidine ring (a singlet), the proton on the pyrimidine ring (a singlet), and the N-H proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for all seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (around 2850-3000 cm⁻¹), C=N and C=C bonds of the pyrimidine ring (around 1500-1600 cm⁻¹), and the C-Cl bond (in the fingerprint region).

Potential Applications in Drug Discovery

The 2-chloro-N-ethyl-6-methylpyrimidin-4-amine scaffold is of significant interest in medicinal chemistry. The pyrimidine core is a key component of many kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The 4-amino group can form crucial hydrogen bonds with the hinge region of the kinase active site.

Substituted pyrimidin-4-amines have been explored as:

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. By modifying the substituents on the ring, it is possible to achieve selectivity for specific kinases.

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory activity.[3]

-

Antimicrobial Agents: The pyrimidine nucleus is also found in compounds with antibacterial and antifungal properties.

The "2-chloro" group on the synthesized molecule provides a convenient point for further derivatization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

The safety profile of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine has not been extensively studied. However, based on the data for the related compound 2-chloro-6-methylpyrimidin-4-amine, the following hazards should be considered[4]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a substituted pyrimidine with potential as a building block in drug discovery. Its synthesis can likely be achieved through a straightforward nucleophilic aromatic substitution reaction. The presence of a reactive chlorine atom and a modifiable amino group makes it an attractive scaffold for the development of new therapeutic agents, particularly in the area of kinase inhibition and anti-inflammatory drug discovery. Further research into its biological activities is warranted to fully explore its therapeutic potential.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5569-5597. [Link]

-

PubChem. (n.d.). 2-chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 502141-81-3 (C7H10ClN3). Retrieved from [Link]

-

Sharma, V., & Kumar, P. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1083. [Link]

-

Graceffa, R., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3455. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 2-Chloro-N-isopropyl-4-pyrimidinamine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-N-isopropyl-4-pyrimidinamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the foundational principles governing solubility, offers a robust experimental framework for independent solubility determination, and contextualizes the anticipated behavior of this compound in various organic media. While specific solubility data for this compound is not widely published, this guide equips you with the theoretical knowledge and practical methodology to confidently determine its solubility profile in your laboratory.

Introduction: Understanding the Molecule

2-Chloro-N-isopropyl-4-pyrimidinamine is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines found in nucleic acids. The pyrimidine core is a prevalent scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] Understanding the solubility of this specific derivative is critical for a multitude of applications, including reaction chemistry, formulation development, purification, and analytical method development.

The solubility of a compound is not an intrinsic constant but rather a reflection of the equilibrium between the solid state of the solute and the solute dissolved in a solvent. This equilibrium is dictated by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2]

Key Physicochemical Properties of 2-Chloro-N-isopropyl-4-pyrimidinamine:

To understand its solubility, we must first examine the molecule's inherent properties. These computed properties, sourced from PubChem, provide critical insights into its potential interactions with various solvents.[3]

| Property | Value | Significance in Solubility |

| Molecular Formula | C₇H₁₀ClN₃ | Provides the elemental composition. |

| Molecular Weight | 171.63 g/mol [3] | Influences the energy required to break the crystal lattice. |

| XLogP3 | 2.3[3] | A measure of lipophilicity. A positive value suggests a preference for non-polar environments over water. |

| Hydrogen Bond Donor Count | 1[3] | The secondary amine (-NH-) can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 3[3] | The two nitrogen atoms in the pyrimidine ring and the chlorine atom can accept hydrogen bonds. |

| Polar Surface Area | 37.8 Ų | Indicates the surface area of the molecule that is polar, influencing interactions with polar solvents. |

The presence of both hydrogen bond donors and acceptors, combined with a moderately lipophilic character (XLogP3 of 2.3), suggests that 2-Chloro-N-isopropyl-4-pyrimidinamine will exhibit nuanced solubility across a range of organic solvents. It is neither extremely polar nor entirely non-polar.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 2-Chloro-N-isopropyl-4-pyrimidinamine in an organic solvent is a function of the solvent's properties and its interaction with the solute's functional groups. Organic solvents can be broadly categorized, and understanding these categories allows for a reasoned prediction of solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. Given that our target molecule has a hydrogen bond donor and multiple acceptors, we can anticipate favorable interactions and likely good solubility in these solvents. Studies on other pyrimidine derivatives have shown that methanol is often an effective solvent.[1][4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone, DMF): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they are primarily hydrogen bond acceptors. The pyrimidine nitrogens and the secondary amine in our compound can interact favorably with these solvents. Dimethylformamide (DMF) has been shown to be a particularly good solvent for other pyrimidine derivatives.[1] Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent known to dissolve a vast array of organic compounds.[2]

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and cannot participate in hydrogen bonding. The solubility of 2-Chloro-N-isopropyl-4-pyrimidinamine in these solvents is expected to be lower due to the presence of the polar pyrimidine ring and the secondary amine. However, the isopropyl group and the overall lipophilicity (XLogP3 = 2.3) may impart some limited solubility.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents are weakly polar. Dichloromethane is an excellent solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its relatively small size.[5]

The following diagram illustrates the key molecular features of 2-Chloro-N-isopropyl-4-pyrimidinamine and how they are predicted to interact with different solvent classes.

Caption: Predicted interactions between functional groups of the target molecule and solvent classes.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4] This method is reliable, widely used, and recognized by regulatory bodies such as the United States Pharmacopeia (USP).[4] The procedure involves saturating a solvent with the solute and then quantifying the amount of dissolved material.

Self-Validating Experimental Workflow:

This protocol is designed to be self-validating by ensuring that equilibrium has been reached. This is achieved by analyzing samples at multiple time points until the measured concentration remains constant.

Caption: A self-validating workflow for the shake-flask solubility determination method.

Detailed Protocol:

Materials:

-

2-Chloro-N-isopropyl-4-pyrimidinamine (solid)

-

Organic solvent of interest (e.g., methanol, acetonitrile, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid 2-Chloro-N-isopropyl-4-pyrimidinamine to a vial containing a known volume (e.g., 5 mL) of the organic solvent. "Excess" means that undissolved solid should be clearly visible after initial mixing.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for an initial period of 24 hours.

-

Sampling (Time Point 1): After 24 hours, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any undissolved particulates.

-

Continued Equilibration: Reseal the vials and return them to the shaker for an additional 24 hours (total of 48 hours).

-

Sampling (Time Point 2): Repeat the sampling and filtering process described in step 3.

-

Sample Analysis:

-

Accurately dilute the filtered samples with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of your analytical method.

-

Quantify the concentration of 2-Chloro-N-isopropyl-4-pyrimidinamine in each diluted sample using a validated HPLC method. A reverse-phase C18 column is often suitable for pyrimidine derivatives.[6]

-

-

Data Evaluation: Compare the concentrations measured at 24 hours and 48 hours. If the values are within an acceptable margin of error (e.g., <5% difference), equilibrium is considered to be reached, and the calculated concentration represents the solubility of the compound in that solvent at that temperature. If the values are not consistent, continue the agitation and sample at a later time point (e.g., 72 hours).

Analytical Quantification: A Note on HPLC Method Development

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

Key Considerations for HPLC Method Development:

-

Column: A C18 reverse-phase column is a good starting point for molecules with moderate polarity like 2-Chloro-N-isopropyl-4-pyrimidinamine.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pyrimidine ring has a strong UV chromophore, making detection at wavelengths around 254 nm or 270 nm feasible.

-

Validation: The method must be validated for linearity, accuracy, and precision to ensure trustworthy results. This involves preparing a calibration curve from standards of known concentration.

Conclusion and Future Outlook

By leveraging the foundational principles of molecular interactions and employing the robust, self-validating shake-flask methodology detailed herein, researchers can confidently and accurately generate the specific solubility data required for their work. The provided physicochemical properties suggest that polar solvents, both protic and aprotic, will be the most effective, but only empirical determination can provide the quantitative values needed for precise scientific and development work. This guide serves as a starting point and a reliable protocol for that empirical journey.

References

- U.S. Pharmacopeia. USP General Chapter <1236> Solubility Measurements. USP-NF.

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry.

- Hughes, G., Wang, C., Batsanov, A. S., et al. (2003). New pyrimidine- and fluorene-containing oligo(arylene)s: synthesis, crystal structures, optoelectronic properties and a theoretical study. Organic & Biomolecular Chemistry, 1, 3069–3077.

- Itami, K., Yamazaki, D., & Yoshida, J. (2004). Pyrimidine-Core Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Journal of the American Chemical Society, 126(47), 15396–15397.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20284970, 2-Chloro-N-isopropyl-4-pyrimidinamine. Retrieved from [Link].

- Radi, M., Schenone, S., & Botta, M. (2009). Recent highlights in the synthesis of highly functionalized pyrimidines. Organic & Biomolecular Chemistry, 7(14), 2841–2847.

- Baluja, S., & Solanki, P. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6344, Dichloromethane. Retrieved from [Link].

- Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry.

- Solubility of Organic Compounds. (2023). LibreTexts.

- U.S. Pharmacopeia.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-isopropyl-4-pyrimidinamine | C7H10ClN3 | CID 20284970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 2-Chloro-N-isopropyl-4-pyrimidinamine

Foreword: The Unseen Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic promise is a relentless endeavor. Among the vast arsenal of molecular building blocks, the pyrimidine core stands out as a privileged scaffold, forming the backbone of numerous clinically successful drugs. This guide focuses on a specific, yet underexplored, derivative: 2-Chloro-N-isopropyl-4-pyrimidinamine . While often relegated to the role of a chemical intermediate, a deeper analysis of its structural features and inherent reactivity reveals a landscape ripe with potential for the development of next-generation therapeutics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the path from this seemingly simple starting material to innovative drug candidates. We will dissect its synthesis, explore its latent biological activities, and chart a course for future research in the dynamic field of kinase inhibition and beyond.

I. Physicochemical Properties and Strategic Importance

Before delving into complex biological applications, a firm grasp of the fundamental physicochemical properties of 2-Chloro-N-isopropyl-4-pyrimidinamine is paramount. These characteristics not only govern its behavior in chemical reactions but also provide clues to its potential pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-propan-2-ylpyrimidin-4-amine | PubChem CID: 20284970 |

| CAS Number | 71406-72-9 | PubChem CID: 20284970 |

| Molecular Formula | C₇H₁₀ClN₃ | PubChem CID: 20284970 |

| Molecular Weight | 171.63 g/mol | PubChem CID: 20284970 |

| XLogP3 | 2.3 | PubChem CID: 20284970 |

| Hydrogen Bond Donors | 1 | PubChem CID: 20284970 |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 20284970 |

The strategic importance of this molecule lies in its inherent reactivity. The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is a key reactive handle, allowing for the introduction of a wide array of functional groups. This "plug-and-play" characteristic is what makes 2-Chloro-N-isopropyl-4-pyrimidinamine a valuable starting point for combinatorial chemistry and the rapid generation of diverse compound libraries.[1]

II. Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity

The synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine is conceptually straightforward, typically involving the sequential nucleophilic substitution of a di-chlorinated pyrimidine. Understanding the nuances of this synthesis is crucial for optimizing yield, purity, and scalability.

Proposed Synthetic Pathway

The most logical and widely practiced approach for the synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine involves the reaction of 2,4-dichloropyrimidine with isopropylamine. The regioselectivity of this reaction is a critical consideration. Generally, in SNAr reactions with 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. However, the presence of substituents on the pyrimidine ring can influence this selectivity.[2]

Caption: Proposed synthetic route to 2-Chloro-N-isopropyl-4-pyrimidinamine.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for the synthesis of substituted pyrimidines.[3] Optimization of reaction conditions (temperature, solvent, and base) may be necessary to achieve optimal results.

Materials:

-

2,4-Dichloropyrimidine

-

Isopropylamine

-

Triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of isopropylamine (1.05 eq) in anhydrous THF dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Chloro-N-isopropyl-4-pyrimidinamine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

III. Potential Research Areas: A Scaffold for Kinase Inhibitors

The true potential of 2-Chloro-N-isopropyl-4-pyrimidinamine lies in its application as a scaffold for the development of potent and selective kinase inhibitors. The 2-amino-4-substituted pyrimidine motif is a well-established pharmacophore that mimics the adenine core of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[4]

A. Targeting Clinically Validated Kinases

-

Anaplastic Lymphoma Kinase (ALK): The 2,4-diaminopyrimidine scaffold is the core of the FDA-approved ALK inhibitor Ceritinib .[5] The synthesis of Ceritinib and its analogues provides a direct blueprint for utilizing 2-Chloro-N-isopropyl-4-pyrimidinamine as a key intermediate for novel ALK inhibitors. Research in this area could focus on developing derivatives that overcome known resistance mutations to existing ALK inhibitors.

-

Epidermal Growth Factor Receptor (EGFR): Similar to ALK, EGFR is another well-validated cancer target where pyrimidine-based inhibitors have shown significant promise. The development of dual ALK/EGFR inhibitors is an emerging area of research, and 2-Chloro-N-isopropyl-4-pyrimidinamine could serve as a starting point for such multi-targeted agents.

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several pyrimidine-based CDK inhibitors have been developed, and the isopropylamino group of the title compound could be strategically utilized to achieve selectivity for specific CDK family members.[6]

B. Exploring Novel Kinase Targets (In Silico Guided)

To expand the therapeutic potential beyond well-trodden paths, in silico screening methods can be employed to identify novel kinase targets for derivatives of 2-Chloro-N-isopropyl-4-pyrimidinamine.

Caption: Workflow for in silico kinase target identification.

By utilizing publicly available tools such as KinasePred or SwissTargetPrediction, researchers can generate a ranked list of potential kinase targets. This computational pre-screening can significantly streamline the drug discovery process by prioritizing experimental efforts on the most promising targets.

C. Proposed Experimental Workflow for Kinase Inhibitor Development

-

Library Synthesis: Synthesize a focused library of compounds by reacting 2-Chloro-N-isopropyl-4-pyrimidinamine with a diverse set of nucleophiles at the C2 position.

-

In Vitro Kinase Screening: Screen the synthesized library against a panel of kinases, including those identified through in silico predictions.

-

Cellular Assays: Evaluate the most potent hits from the biochemical screen in relevant cancer cell lines to assess their anti-proliferative activity.

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the lead compounds to improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Test the optimized lead compounds in animal models of cancer to evaluate their therapeutic potential.

IV. Predictive ADMET Profile and Future Directions

| ADMET Property | Prediction | Implication for Drug Development |

| Aqueous Solubility | Moderate | May require formulation strategies for oral delivery. |

| Intestinal Absorption | High | Likely to be well-absorbed from the GI tract. |

| Blood-Brain Barrier Penetration | Likely | Potential for developing CNS-active drugs. |

| CYP450 Metabolism | Potential for N-dealkylation and ring oxidation. | Modifications to block metabolic soft spots may be necessary. |

| Toxicity | Low to moderate (based on general pyrimidine toxicity) | Further toxicological studies are essential. |

Metabolic Fate: The metabolism of N-substituted pyrimidines often involves N-dealkylation and oxidation of the pyrimidine ring.[7] For 2-Chloro-N-isopropyl-4-pyrimidinamine, the isopropyl group is a potential site for N-dealkylation. Additionally, the pyrimidine ring itself can undergo hydroxylation. Understanding these metabolic pathways is crucial for designing compounds with improved metabolic stability.

Future Directions:

-

Detailed ADMET Studies: Conduct in vitro and in vivo ADMET studies to validate the in silico predictions and to fully characterize the pharmacokinetic and toxicological profile of 2-Chloro-N-isopropyl-4-pyrimidinamine and its derivatives.

-

Exploration of Other Therapeutic Areas: While kinase inhibition is a primary focus, the versatile pyrimidine scaffold could be explored for other therapeutic applications, such as antiviral or anti-inflammatory agents.

-

Development of Covalent Inhibitors: The reactive chlorine at the C2 position could be exploited for the rational design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.

V. Conclusion: A Call to Exploration

2-Chloro-N-isopropyl-4-pyrimidinamine is more than just a simple chemical intermediate. It is a versatile and strategically important scaffold with untapped potential for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential research applications. By combining rational design, efficient synthesis, and rigorous biological evaluation, researchers can unlock the full potential of this promising molecule and contribute to the discovery of the next generation of life-saving medicines.

References

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P

- CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google P

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]

-

Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-Flourouracil. Journal of Applied Pharmaceutical Science. [Link]

-

Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. [Link]

-

Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry. [Link]

-

5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry. [Link]

- CN105272921A - Method for preparing Ceritinib and intermediate compound of Ceritinib - Google P

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]

-

In silico ADMET studies of pyrimidines - ResearchGate. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]

-

In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry. [Link]

-

Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]

-

5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry. [Link]

-

2-mercaptopyrimidine - Organic Syntheses Procedure. [Link]

-

Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R. European Journal of Medicinal Chemistry. [Link]

-

Crizotinib- or Ceritinib-Conjugated Platinum(IV) Prodrugs As Potent Multiaction Agents Inducing Antiproliferative Effects in 2D and 3D Cancer Cell Models. Journal of Medicinal Chemistry. [Link]

-

Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. [Link]

- WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google P

-

Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. Cancer Genomics & Proteomics. [Link]

-

2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]

-

2-Chloro-N-isopropyl-4-pyrimidinamine | C7H10ClN3 | CID 20284970 - PubChem. [Link]

Sources

- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. japsonline.com [japsonline.com]

- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]

- 6. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: A Regioselective, Two-Step Synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine, a valuable substituted pyrimidine intermediate in pharmaceutical research and drug development. The described methodology is a robust, two-step process commencing with the widely available precursor, uracil. The initial step involves the conversion of uracil to the key intermediate, 2,4-dichloropyrimidine. The subsequent step details a highly regioselective nucleophilic aromatic substitution (SNAr) reaction with isopropylamine, targeting the C4 position of the pyrimidine ring. This guide elucidates the mechanistic principles behind each step, particularly the factors governing the critical C4 regioselectivity, and provides detailed, field-tested protocols for researchers and process chemists.

Introduction & Synthetic Strategy

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The ability to selectively functionalize the pyrimidine ring is paramount for developing novel molecular entities. The target compound, 2-Chloro-N-isopropyl-4-pyrimidinamine, serves as a versatile building block, allowing for further diversification at the C2 position.

The synthesis avoids the direct use of pyrimidine, which is less amenable to the required transformations. Instead, the strategy begins with uracil (pyrimidine-2,4(1H,3H)-dione), a readily available and inexpensive starting material. The overall synthetic pathway is outlined below.

The Strategic Application of 2-Chloro-N-isopropyl-4-pyrimidinamine in Modern Medicinal Chemistry

Introduction: The Unassuming Power of a Privileged Scaffold

In the landscape of contemporary drug discovery, particularly within the realm of oncology, certain chemical motifs consistently emerge as cornerstones of successful therapeutic agents. The pyrimidine ring system is undeniably one such "privileged scaffold." Its intrinsic ability to mimic the purine bases of ATP allows it to effectively target the hinge region of kinase enzymes, a family of proteins frequently implicated in oncogenic signaling. Within this class of valuable heterocycles, 2-Chloro-N-isopropyl-4-pyrimidinamine stands out as a particularly strategic building block. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and an isopropylamino group at the 4-position, offers medicinal chemists a versatile handle for the synthesis of potent and selective kinase inhibitors. This document serves as a comprehensive guide to the applications of this compound, providing detailed protocols and a rationale for its use in the development of next-generation therapeutics.

Core Concept: A Gateway to Potent Kinase Inhibition

The primary utility of 2-Chloro-N-isopropyl-4-pyrimidinamine in medicinal chemistry stems from the reactivity of the C2-chloro substituent. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups. This is a critical step in the synthesis of many kinase inhibitors, where a larger, often aromatic, moiety is installed at the 2-position to interact with the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.

The isopropylamino group at the C4 position plays a crucial role in anchoring the molecule within the kinase's hinge region through hydrogen bonding, a key interaction for ATP-competitive inhibitors. This pre-installed feature simplifies the synthetic route to the final drug candidates.

Therapeutic Applications: Targeting Oncogenic Drivers

The 2-chloro-4-aminopyrimidine scaffold is a core component of numerous kinase inhibitors investigated for the treatment of various cancers. The versatility of this intermediate allows for the development of inhibitors targeting a range of kinases involved in tumor growth, proliferation, and survival.

Anaplastic Lymphoma Kinase (ALK) Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A prominent example of the therapeutic application of this scaffold is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) patients. The FDA-approved drug Ceritinib (LDK378) is a potent second-generation ALK inhibitor.[1][2] While not directly synthesized from 2-Chloro-N-isopropyl-4-pyrimidinamine, its core structure, a 2,4-diaminopyrimidine, highlights the importance of this substitution pattern for ALK inhibition. Ceritinib demonstrates significant antitumor activity in ALK-positive cancer patients.[1] The synthesis of Ceritinib involves the coupling of a complex aniline derivative with a 2,4,5-trisubstituted pyrimidine.[2][3][4]

The general principle involves the 4-amino group of the pyrimidine forming a key hydrogen bond with the hinge region of the ALK kinase, while the substituent at the 2-position extends into a deeper pocket to confer potency and selectivity.

Aurora Kinase and Polo-Like Kinase (PLK) Inhibition

Aurora kinases and Polo-like kinases are critical regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. A significant number of clinical candidates targeting these kinases incorporate 2-aminopyrimidine, 4-aminopyrimidine, or 2,4-diaminopyrimidine scaffolds.[5] For instance, Alisertib (MLN8237), an Aurora A kinase inhibitor, and Barasertib (AZD1152), an Aurora B kinase inhibitor, both feature a pyrimidine core.[5] The inhibitory activities of these compounds are often in the low nanomolar range.[5]

Other Kinase Targets

The utility of the 2-chloro-4-aminopyrimidine scaffold extends beyond ALK, Aurora, and Polo-like kinases. Derivatives have shown inhibitory activity against a variety of other kinases implicated in cancer, including:

-

Janus Kinases (JAKs): Ruxolitinib, a JAK1/2 inhibitor approved for myelofibrosis, is a notable example of a pyrimidine-based kinase inhibitor.[6]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrimidine derivatives have been extensively explored as inhibitors of EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis.[7]

The table below summarizes the activity of several pyrimidine-based kinase inhibitors, illustrating the potency achievable with this scaffold.

| Compound/Class | Target Kinase(s) | IC50/Activity | Therapeutic Area |

| Alisertib (MLN8237) | Aurora A | 1.2 nM[5] | Oncology |

| Barasertib (AZD1152) | Aurora B | 0.37 nM[5] | Oncology |

| ENMD-2076 | Aurora A | 14 nM[5] | Oncology |

| AMG900 | Aurora B | 4 nM[5] | Oncology |

| PF-03814735 | Aurora A | 0.8 nM[5] | Oncology |

| BI2536 | PLK1 | 0.83 nM[5] | Oncology |

| BI6727 | PLK1 | 0.87 nM[5] | Oncology |

| Ruxolitinib | JAK1/2 | Approved Drug[6] | Myelofibrosis |

| Ceritinib (LDK378) | ALK | Approved Drug[1][2] | NSCLC |

Synthetic Protocols and Methodologies

The synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine and its subsequent elaboration into more complex molecules are guided by the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring.

Protocol 1: Synthesis of 2-Chloro-N-isopropyl-4-pyrimidinamine